molecular formula C14H23NO4 B6280500 (1R,5S,7r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylicacid,exo CAS No. 1638972-42-5

(1R,5S,7r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylicacid,exo

Cat. No.: B6280500
CAS No.: 1638972-42-5
M. Wt: 269.3
InChI Key:
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Description

(1R,5S,7r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid, exo, is a complex organic compound that belongs to the class of azabicyclo compounds. This compound is characterized by its unique bicyclic structure, which includes a tert-butoxycarbonyl group and a carboxylic acid group. The stereochemistry of the compound is defined by the (1R,5S,7r) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,7r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid, exo, typically involves multiple steps. One common method includes the following steps:

    Formation of the Azabicyclo Structure: The initial step involves the formation of the azabicyclo[3.3.1]nonane core. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and reagents to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,7r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid, exo, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of acyl chlorides or bromides.

Scientific Research Applications

(1R,5S,7r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid, exo, has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,5S,7r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid, exo, involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S,7r)-3-azabicyclo[3.3.1]nonane-7-carboxylic acid: Lacks the tert-butoxycarbonyl group.

    (1R,5S,7r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane: Lacks the carboxylic acid group.

Uniqueness

The presence of both the tert-butoxycarbonyl group and the carboxylic acid group in (1R,5S,7r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[331]nonane-7-carboxylic acid, exo, makes it unique

Properties

IUPAC Name

(1S,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-9-4-10(8-15)6-11(5-9)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10+,11?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFGMUIRMCCXCJ-ZACCUICWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H](C1)CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638972-42-5
Record name (1R,5S,7r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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